Triple Helix Thermal Stability: Allo-Threonine versus Threonine in Collagen-Mimetic Peptides
In collagen-mimetic peptides of the sequence acetyl-(Gly-4(R)-Hyp-Yaa)₁₀-NH₂, substitution of the Yaa position with allo-threonine versus threonine produces a quantifiable difference in triple-helix thermal stability. The allo-threonine-containing peptide exhibits a transition temperature (T_m) approximately 10 °C lower than the threonine-containing peptide under identical aqueous conditions [1]. This stereochemistry-dependent stability difference is attributed to altered backbone Psi-angle geometry that weakens interchain hydrogen bonding in the allo-threonine variant [2].
| Evidence Dimension | Triple helix thermal transition temperature (T_m) |
|---|---|
| Target Compound Data | T_m = T_m(Thr peptide) - 10 °C (allo-threonine-containing peptide) |
| Comparator Or Baseline | T_m = Reference value (threonine-containing peptide) |
| Quantified Difference | ΔT_m ≈ -10 °C (approximately 10 degrees lower) |
| Conditions | Aqueous solution; acetyl-(Gly-4(R)-Hyp-Yaa)₁₀-NH₂ collagen-mimetic peptides |
Why This Matters
This 10 °C stability differential demonstrates that stereochemical inversion at the β-carbon produces a measurable, application-relevant change in peptide biophysical properties—a critical consideration for researchers designing collagen mimetics or studying helix stability determinants.
- [1] Hydroxylation-induced stabilization of the collagen triple helix. Further characterization of peptides with 4(R)-hydroxyproline in the Xaa position. (2003). Journal of Biological Chemistry. View Source
- [2] Triple helical structure and stabilization of collagen-like molecules with 4(R)-hydroxyproline in the Xaa position. View Source
